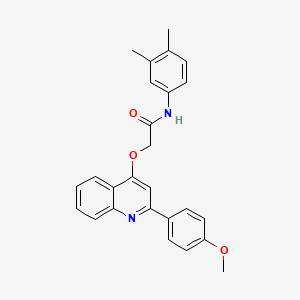
N-(3,4-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C26H24N2O3 and its molecular weight is 412.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,4-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide, with CAS number 1114661-43-6, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H24N2O3, with a molecular weight of 412.5 g/mol. Its structure consists of a quinoline moiety linked via an ether bond to an acetamide group, which is known to influence its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1114661-43-6 |
| Molecular Formula | C26H24N2O3 |
| Molecular Weight | 412.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity through:
- Inhibition of Enzymatic Pathways : Many quinoline derivatives have been shown to inhibit enzymes involved in critical metabolic pathways, suggesting a potential for this compound to act similarly.
- Antiviral Activity : Heterocyclic compounds like this one have been studied for their antiviral properties, particularly against viruses such as hepatitis C and influenza .
- Modulation of Receptor Activity : The compound may interact with G protein-coupled receptors (GPCRs), affecting intracellular signaling pathways .
Antiviral Activity
A study conducted by Hashem et al. evaluated the antiviral potential of various heterocyclic compounds, including those structurally related to our compound. The findings revealed significant antiviral activity against hepatitis C virus (HCV), with effective concentrations (EC50) in the low micromolar range . This suggests that this compound may exhibit similar efficacy.
Cytotoxicity Studies
In cytotoxicity assays, compounds similar in structure demonstrated lower cytotoxic effects compared to standard antiviral agents. This indicates a favorable therapeutic index, making such compounds promising candidates for further development .
Case Studies and Research Findings
- Study on Inhibition of Viral Replication : Research highlighted that related quinoline derivatives inhibited the replication of various viral strains at subtoxic concentrations. For example, derivatives showed potent inhibition against HCV with IC50 values ranging from 0.20 μM to 0.35 μM .
- G Protein-Coupled Receptor Interaction : A study focusing on GPCRs revealed that specific structural modifications in similar compounds enhanced their binding affinity and functional activity at these receptors, which could be extrapolated to predict the behavior of this compound .
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-8-11-20(14-18(17)2)27-26(29)16-31-25-15-24(19-9-12-21(30-3)13-10-19)28-23-7-5-4-6-22(23)25/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSNHGZPQCWPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














